1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide
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Overview
Description
1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a thiazolopyrimidine core, and a piperidine carboxamide group. Its intricate molecular architecture suggests it may have significant biological and chemical properties.
Preparation Methods
The synthesis of 1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzodioxole derivative, followed by the formation of the thiazolopyrimidine core. The final step involves the coupling of the piperidine carboxamide group to the thiazolopyrimidine intermediate. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: The carbonyl groups within the compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The amino group on the benzodioxole ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the piperidine carboxamide group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound in drug discovery, particularly for diseases where its molecular targets are implicated.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety may facilitate binding to aromatic amino acids in proteins, while the thiazolopyrimidine core could interact with nucleophilic sites. The piperidine carboxamide group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and targets involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar compounds to 1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide include:
1-[4-(1,3-Benzodioxol-5-ylamino)-6-{[2-(diethylamino)ethyl]amino}-1,3,5-triazin-2-yl]-4-piperidinecarboxamide: This compound shares the benzodioxole and piperidine carboxamide groups but differs in the core structure, which is a triazine instead of a thiazolopyrimidine.
2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride: This compound features the benzodioxole moiety but lacks the thiazolopyrimidine and piperidine carboxamide groups.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: This compound includes the benzodioxole and piperidine groups but has a different core structure.
These comparisons highlight the unique combination of functional groups in this compound, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N6O5S |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
1-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N6O5S/c30-18(25-15-3-4-16-17(9-15)34-12-33-16)10-29-11-24-20-19(22(29)32)35-23(27-20)28-7-5-13(6-8-28)21(31)26-14-1-2-14/h3-4,9,11,13-14H,1-2,5-8,10,12H2,(H,25,30)(H,26,31) |
InChI Key |
SDQWOWGVGOVROB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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